Cas no 2270908-86-4 (2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride)

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride is a fluorinated benzoic acid derivative with a tetrahydropyridine moiety, serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include high purity and stability, making it suitable for precise research applications. The fluorine substituent enhances metabolic stability and binding affinity in target molecules, while the tetrahydropyridine group offers reactivity for further functionalization. The hydrochloride salt form improves solubility and handling properties. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including CNS-targeting drugs. Its structural features enable efficient derivatization, supporting exploratory studies in drug discovery and optimization.
2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride structure
2270908-86-4 structure
Product Name:2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride
CAS No:2270908-86-4
MF:C12H13ClFNO2
MW:257.688525915146
MDL:MFCD31583074
CID:4783850
Update Time:2025-06-08

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride
    • 2-Fluoro-4-(1,2,3,6-tetrahydro-pyridin-4-yl)-benzoic acid hydrochloride
    • 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride
    • MDL: MFCD31583074
    • Inchi: 1S/C12H12FNO2.ClH/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8;/h1-3,7,14H,4-6H2,(H,15,16);1H
    • InChI Key: XOLOQZLOMBNYDS-UHFFFAOYSA-N
    • SMILES: Cl.FC1=C(C(=O)O)C=CC(=C1)C1=CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Topological Polar Surface Area: 49.3

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
183690-1g
2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride, 95%
2270908-86-4 95%
1g
$1238.00 2023-09-10

Additional information on 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride

Introduction to 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride (CAS No. 2270908-86-4) in Modern Pharmaceutical Research

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride, identified by the chemical abstracts service number 2270908-86-4, represents a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development. The presence of both fluoro and tetrahydropyridine moieties in its structure imparts unique physicochemical properties that may contribute to its pharmacological efficacy.

The fluoro substituent is a well-documented moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In the context of 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride, the fluorine atom at the 2-position of the benzoic acid ring likely plays a crucial role in modulating the compound's interaction with biological targets. This modification can lead to improved pharmacokinetic profiles, which is a critical factor in the success of any therapeutic agent.

The tetrahydropyridine scaffold is another key feature of this compound. Tetrahydropyridines are frequently encountered in biologically active molecules due to their ability to adopt favorable conformations that interact with biological macromolecules. Specifically, the 1,2,3,6-tetrahydropyridine ring in 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride may serve as a pharmacophore that mediates interactions with enzymes or receptors involved in disease pathways. This structural motif is commonly found in drugs targeting central nervous system disorders, cardiovascular diseases, and other therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies suggest that the fluoro and tetrahydropyridine groups may engage in specific hydrogen bonding interactions or π-stacking events with residues on target proteins. These interactions could be pivotal in determining the compound's potency and selectivity. For instance, computational studies have shown that modifications at the 4-position of the tetrahydropyridine ring can significantly alter binding affinities to certain enzymes.

In vitro pharmacological studies have begun to explore the potential therapeutic applications of 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride. Preliminary data indicate that this compound may exhibit inhibitory activity against specific enzymes or receptors relevant to inflammatory diseases and neurodegenerative disorders. The fluoro substituent's influence on metabolic stability suggests that this compound could have an extended half-life compared to analogous molecules without fluorination. This property is particularly valuable for chronic therapeutic applications where consistent drug levels are essential.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for formulation development. Improved solubility can lead to more effective drug delivery systems and better patient compliance. Pharmaceutical companies are increasingly focusing on optimizing solubility properties during drug discovery to overcome issues related to oral bioavailability and intravenous administration.

One of the most exciting aspects of 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride is its potential as a lead compound for further derivatization. By modifying other positions on the benzoic acid ring or exploring different tetrahydropyridine derivatives, researchers can fine-tune its biological activity and pharmacokinetic properties. Such structural modifications are often guided by high-throughput screening data and rational drug design principles.

The integration of machine learning algorithms into drug discovery has accelerated the process of identifying promising candidates like 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride. These algorithms can predict molecular properties and assess potential liabilities before extensive experimental validation is required. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.

Future research directions for this compound include exploring its mechanism of action in detail and evaluating its efficacy in animal models of human diseases. Understanding how it interacts with biological targets at a molecular level will provide insights into its therapeutic potential and help guide further optimization efforts. Additionally, investigating its metabolic pathways will be crucial for predicting any potential side effects or drug-drug interactions.

The development of novel pharmaceuticals remains a cornerstone of modern medicine, and compounds like 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride (CAS No. 2270908-86-4) represent promising candidates for addressing unmet medical needs. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. As research continues to uncover new applications for this molecule and similar derivatives, it is likely that we will see significant advancements in treating various diseases.

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